Neuropeptide SF (mouse, rat)
Overview
Description
Neuropeptide SF (mouse, rat) is a neuropeptide FF receptor agonist with significant biological activity. It is known for its ability to potentiate the antinociceptive action of morphine and reverse the loss of morphine potency in tolerant animals . The compound has a molecular formula of C40H65N13O10 and a molecular weight of 888.03 g/mol .
Mechanism of Action
Target of Action
Neuropeptide SF (mouse, rat) is a neuropeptide FF receptor agonist . It primarily targets the NPFF1 and NPFF2 receptors , with Ki values of 48.4 nM and 12.1 nM respectively . These receptors play a crucial role in various physiological processes, including pain modulation and opioid tolerance.
Mode of Action
Neuropeptide SF interacts with its targets, NPFF1 and NPFF2 receptors, by binding to them and acting as an agonist . This interaction potentiates the antinociceptive action of morphine in vivo and reverses the loss of morphine potency in tolerant animals .
Biochemical Pathways
It is known that it increases the amplitude of the sustained current of heterologously expressed acid sensing ion channel 3 (asic3) . This suggests that Neuropeptide SF may be involved in modulating neuronal excitability and pain perception.
Result of Action
The primary result of Neuropeptide SF’s action is the potentiation of the antinociceptive action of morphine and the reversal of the loss of morphine potency in tolerant animals . This suggests that Neuropeptide SF could potentially be used to enhance the efficacy of opioid analgesics and manage opioid tolerance.
Biochemical Analysis
Biochemical Properties
Neuropeptide SF (mouse, rat) interacts with the neuropeptide FF receptors, NPFF1 and NPFF2 . It potentiates the antinociceptive action of morphine in vivo and reverses the loss of morphine potency in tolerant animals . Additionally, it increases the amplitude of the sustained current of heterologously expressed acid sensing ion channel 3 (ASIC3) .
Cellular Effects
It is known to influence cell function through its interaction with the neuropeptide FF receptors and ASIC3 .
Molecular Mechanism
Neuropeptide SF (mouse, rat) exerts its effects at the molecular level through its interaction with the neuropeptide FF receptors and ASIC3 . It acts as an agonist for these receptors, influencing their activity and thus affecting the cellular processes they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neuropeptide SF (mouse, rat) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds .
Industrial Production Methods: Industrial production of Neuropeptide SF (mouse, rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Neuropeptide SF (mouse, rat) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in post-translational modifications such as amidation, phosphorylation, and glycosylation .
Common Reagents and Conditions:
Peptide Bond Formation: Protected amino acids, coupling reagents like HBTU or DIC, and bases such as DIPEA.
Major Products: The major product of these reactions is the fully synthesized and purified Neuropeptide SF (mouse, rat) peptide .
Scientific Research Applications
Neuropeptide SF (mouse, rat) has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in modulating pain and opioid tolerance.
Medicine: Potential therapeutic applications in pain management and opioid addiction treatment.
Industry: Utilized in the development of new analgesic drugs and research on neuropeptide receptors.
Comparison with Similar Compounds
Neuropeptide FF: Another neuropeptide FF receptor agonist with similar biological activities.
Neuropeptide AF: Shares structural similarities and receptor binding properties with Neuropeptide SF (mouse, rat).
Uniqueness: Neuropeptide SF (mouse, rat) is unique in its ability to potentiate the antinociceptive action of morphine and reverse morphine tolerance. Its high affinity for NPFF1 and NPFF2 receptors distinguishes it from other neuropeptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H65N13O10/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOSAWFREOVGQW-CJKZIAQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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